molecular formula C11H10BrNO2 B13207408 5-Bromo-6,7-dimethoxyisoquinoline

5-Bromo-6,7-dimethoxyisoquinoline

Katalognummer: B13207408
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: BEIIUJXKIYMVQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6,7-dimethoxyisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various alkaloids and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-dimethoxyisoquinoline typically involves the bromination of 6,7-dimethoxyisoquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and alkaloids.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-6,7-dimethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methoxy groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Eigenschaften

Molekularformel

C11H10BrNO2

Molekulargewicht

268.11 g/mol

IUPAC-Name

5-bromo-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h3-6H,1-2H3

InChI-Schlüssel

BEIIUJXKIYMVQX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C=CN=CC2=C1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.